N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine
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Overview
Description
N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring fused with a thiazole ring, which is further substituted with a methyl group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Thiazole Ring Formation: The pyrazole intermediate is then reacted with a thioamide or a similar sulfur-containing reagent to form the thiazole ring.
Substitution Reactions: The resulting pyrazolo-thiazole compound undergoes further substitution reactions to introduce the methyl and phenyl groups at the desired positions.
Glycine Derivatization: Finally, the compound is reacted with glycine or a glycine derivative under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for heterocyclic compounds.
Mechanism of Action
The mechanism of action of N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the biological context. The compound’s effects are mediated through pathways that involve modulation of signal transduction, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-[3-methyl-1-(4-chlorophenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine
- N-methyl-N-[3-methyl-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine
Uniqueness
N-methyl-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazolo[3,4-d][1,3]thiazol-5-yl]glycine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities
Properties
IUPAC Name |
2-[methyl-[3-methyl-1-(4-methylphenyl)pyrazolo[3,4-d][1,3]thiazol-5-yl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-9-4-6-11(7-5-9)19-14-13(10(2)17-19)22-15(16-14)18(3)8-12(20)21/h4-7H,8H2,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDIYRGGNPUXVFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(=N2)C)SC(=N3)N(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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